REACTION_SMILES
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[CH3:17][CH2:18][OH:19].[Cl:3][c:4]1[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10][cH:11][c:12]1[CH2:13][C:14]#[N:15].[K+:2].[OH-:1].[OH2:16]>>[O:1]=[C:14]([CH2:13][c:12]1[c:4]([Cl:3])[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10][cH:11]1)[OH:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1cccc(C(=O)O)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)Cc1cccc(C(=O)O)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |